
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol is a complex organic compound that features a glutathione moiety attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the glutathione moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and minimize the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol involves its interaction with specific molecular targets and pathways. The glutathione moiety plays a crucial role in its activity, as it can interact with various enzymes and proteins, influencing cellular processes such as detoxification and redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide with a similar structure, involved in cellular detoxification and antioxidant defense.
Imidazole Derivatives: Compounds containing the imidazole ring, used in various chemical and biological applications.
Uniqueness
1-(2-Amino-(4-glutathion-S-yl)-1-imidazolyl)-3-methoxypropanol is unique due to its combination of the glutathione moiety and the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86356-71-0 |
|---|---|
Fórmula molecular |
C17H28N6O8S |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-amino-1-(2-hydroxy-3-methoxypropyl)imidazol-4-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N6O8S/c1-31-7-9(24)5-23-6-13(22-17(23)19)32-8-11(15(28)20-4-14(26)27)21-12(25)3-2-10(18)16(29)30/h6,9-11,24H,2-5,7-8,18H2,1H3,(H2,19,22)(H,20,28)(H,21,25)(H,26,27)(H,29,30)/t9?,10-,11-/m0/s1 |
Clave InChI |
YTANSWIJQWDJMX-DVRYWGNFSA-N |
SMILES isomérico |
COCC(CN1C=C(N=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canónico |
COCC(CN1C=C(N=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


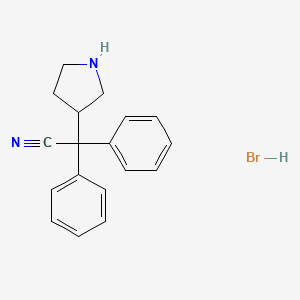
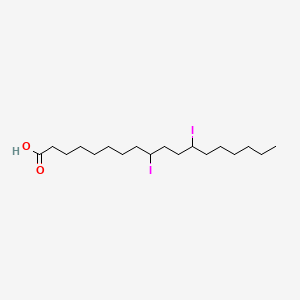
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)

![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
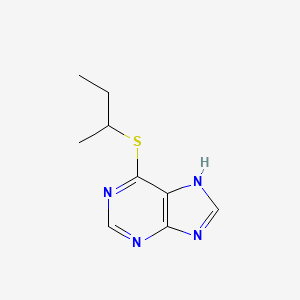
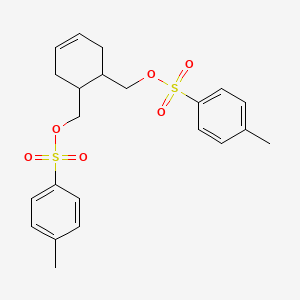
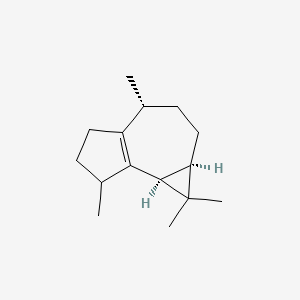
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)


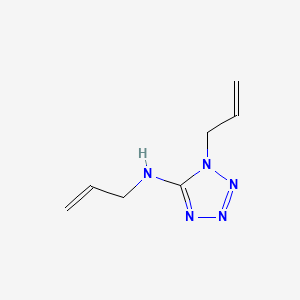
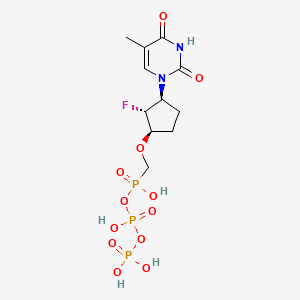
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
